molecular formula C18H21N5O2S B2458361 (4-(Pyrimidin-2-yl)piperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone CAS No. 2034359-83-4

(4-(Pyrimidin-2-yl)piperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

Cat. No. B2458361
M. Wt: 371.46
InChI Key: LPMTWXLUIKGDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a pyrimidine derivative . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . They have been employed in the design of privileged structures in medicinal chemistry .

Scientific Research Applications

Synthesis and Biological Applications

Antimicrobial Activity

A study described the synthesis and antimicrobial activity of new pyrimidine derivatives, highlighting the potential of compounds similar to "(4-(Pyrimidin-2-yl)piperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone" in creating antimicrobial agents. These compounds were tested against various bacterial and fungal strains, showing variable and modest activity, suggesting their potential utility in developing new antimicrobial drugs (Patel, Agravat, & Shaikh, 2011).

Anticancer Activity

The synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were investigated against human cancer cell lines. Certain derivatives demonstrated significant activity, suggesting the potential of structurally similar compounds in anticancer drug development (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Anticonvulsant Properties

Research on substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines, sharing a similar chemical framework, revealed their potential as anticonvulsant drugs. Crystal structures and molecular orbital calculations provided insights into their structural and electronic properties, which are crucial for their pharmacological activity (Georges, Vercauteren, Evrard, & Durant, 1989).

TRPV4 Antagonists for Pain Treatment

Novel derivatives, including the (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone series, were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These compounds showed analgesic effects in preclinical models, indicating their potential for pain management (Tsuno et al., 2017).

properties

IUPAC Name

(4-pyrimidin-2-ylpiperazin-1-yl)-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c24-17(14-2-3-16(21-12-14)25-15-4-11-26-13-15)22-7-9-23(10-8-22)18-19-5-1-6-20-18/h1-3,5-6,12,15H,4,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMTWXLUIKGDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Pyrimidin-2-yl)piperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

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